molecular formula C12H12N2O2S B13044539 Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate

Cat. No.: B13044539
M. Wt: 248.30 g/mol
InChI Key: IQZDPNYNAFZIOU-UHFFFAOYSA-N
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Description

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.

    Pyridine Derivatives: Such as nicotinamide and pyridoxine, which are essential vitamins with various biological roles.

Uniqueness: Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate is unique due to its combined thiophene and pyridine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-(6-aminopyridin-2-yl)thiophene-3-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)8-6-10(17-7-8)9-4-3-5-11(13)14-9/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

IQZDPNYNAFZIOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C2=NC(=CC=C2)N

Origin of Product

United States

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